4,5-Diphenyl-1,2,3-thiadiazole

CYP450 Enzyme Inhibition Heme Ligands

4,5-Diphenyl-1,2,3-thiadiazole (DPT) is a reversible, isoform-selective CYP inhibitor ideal for xenobiotic metabolism studies. Unlike analogs, DPT exhibits Type I binding with CYP2B4 and Type II with CYP2E1 without CYP1A2 interaction, enabling enzyme-specific modulation without permanent inactivation. Its clean oxidative conversion to diphenylacetylene facilitates metabolite identification. Available in research quantities.

Molecular Formula C14H10N2S
Molecular Weight 238.31 g/mol
CAS No. 5393-99-7
Cat. No. B1360411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diphenyl-1,2,3-thiadiazole
CAS5393-99-7
Molecular FormulaC14H10N2S
Molecular Weight238.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SN=N2)C3=CC=CC=C3
InChIInChI=1S/C14H10N2S/c1-3-7-11(8-4-1)13-14(17-16-15-13)12-9-5-2-6-10-12/h1-10H
InChIKeyQVGVWLHVMVQIQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diphenyl-1,2,3-thiadiazole (CAS 5393-99-7) for CYP450 Research: A Procurement Guide for Differentiated Heterocyclic Chemistry


4,5-Diphenyl-1,2,3-thiadiazole (DPT) is a crystalline, 1,2,3-thiadiazole-class heterocycle (C14H10N2S; MW 238.31; melting point 92-94°C ) containing a 5-membered ring with sulfur and nitrogen. Unlike common 1,3,4-thiadiazoles, this 1,2,3-isomer presents a distinct heteroatom arrangement that confers unique electronic and ligand-binding properties. DPT is a known cytochrome P450 (CYP) inhibitor with antibiotic potential, characterized by specific spectral interactions with select CYP isoforms and a defined oxidative metabolic pathway [1].

Why Generic Substitution of 4,5-Diphenyl-1,2,3-thiadiazole Fails: Evidence of Isoform-Specific CYP450 Interactions


Broad claims of 'CYP450 inhibition' by thiadiazole derivatives obscure critical isoform-specific differences essential for experimental design and procurement. Evidence shows that 4,5-diphenyl-1,2,3-thiadiazole (DPT) possesses a unique CYP interaction profile compared to both its monocyclic analogs and other thiadiazole subclasses. DPT exhibits isoform-dependent differential binding spectra (Type I with CYP2B4, Type II with CYP2E1, and none with CYP1A2) [1]. Critically, it acts as a reversible inhibitor but not a mechanism-based inactivator, a functional distinction from fused bicyclic 1,2,3-thiadiazoles which cause heme destruction [1]. Furthermore, direct comparative studies reveal that the close analog 4-phenyl-5-methyl-1,2,3-thiadiazole (PMT) shows greater inhibitory potency toward CYP2E1 and CYP1A2 than DPT, a difference of up to 2.5-fold . These quantitative distinctions render simple substitution scientifically invalid.

4,5-Diphenyl-1,2,3-thiadiazole Quantitative Evidence Guide: Comparator-Based Differentiation for CYP Research


Isoform-Specific Binding Mode Differentiation: 4,5-Diphenyl-1,2,3-thiadiazole vs. 4-Phenyl-5-methyl-1,2,3-thiadiazole

4,5-Diphenyl-1,2,3-thiadiazole (DPT) displays a unique isoform-dependent spectral binding pattern. It induces a Type I difference spectrum with CYP2B4 and a Type II difference spectrum with CYP2E1, while showing no spectral perturbation with CYP1A2 [1]. This differential binding contrasts with its close analog, 4-phenyl-5-methyl-1,2,3-thiadiazole (PMT), which is a more potent inhibitor of CYP2E1 and CYP1A2, with DPT being up to 2.5-fold less inhibitory .

CYP450 Enzyme Inhibition Heme Ligands Spectroscopy

Mechanistic Distinction: Reversible Inhibition vs. Mechanism-Based Inactivation by 4,5-Diphenyl-1,2,3-thiadiazole

In comparative studies, 4,5-diphenyl-1,2,3-thiadiazole (DPT) functions as a reversible inhibitor of CYP2B4 and CYP2E1, without causing mechanism-based inactivation [1]. This contrasts with the 4,5-fused bicyclic 1,2,3-thiadiazole analog, which inactivates both CYP2E1 and CYP2B4 in a time- and NADPH-dependent manner, leading to loss of the ferrous-CO complex absorbance at 450 nm [1]. DPT, and other monocyclic 1,2,3-thiadiazoles, do not inactivate any of the P450s examined.

CYP450 Mechanism-Based Inactivation Drug Metabolism Enzyme Kinetics

Oxidative Metabolism Pathway: 4,5-Diphenyl-1,2,3-thiadiazole Yields Diphenylacetylene, Unlike Fused Bicyclic Analogs

Oxidation of 4,5-diphenyl-1,2,3-thiadiazole (DPT) by the P450 system results in extrusion of all three heteroatoms (two N, one S) and formation of diphenylacetylene as the sole organic product [1]. In contrast, oxidation of the 4,5-fused bicyclic 1,2,3-thiadiazole does not yield an acetylenic product [1].

CYP450 Drug Metabolism Metabolite Identification Oxidation

Photochemical Reactivity: 4,5-Diphenyl-1,2,3-thiadiazole Exhibits Distinct Thiirene/Thioketene Formation Compared to Monophenyl Analog

Ultrafast UV-vis and IR transient absorption spectroscopy reveals that 4,5-diphenyl-1,2,3-thiadiazole (DPT) undergoes photochemical decomposition (λex = 266 nm) to form thiirene and thioketene intermediates [1]. This behavior is directly comparable to 4-phenyl-1,2,3-thiadiazole (PT), which also forms these intermediates but may exhibit different kinetics or product distributions due to the absence of the second phenyl substituent [1].

Photochemistry Transient Spectroscopy Thiirene Reaction Mechanisms

Electrochemical Generation of Radical Cation: A Unique Reactivity for 4,5-Diphenyl-1,2,3-thiadiazole

4,5-Diphenyl-1,2,3-thiadiazole (DPT) reacts with chloride ions under electrochemical or chemical oxidation conditions to produce the radical cation 1-(4'-chlorophenyl)-4,5-diphenyloxazolium ion . This transformation involves a ring-expansion and rearrangement unique to the 4,5-diphenyl substitution pattern on the 1,2,3-thiadiazole core. The reactivity of analogous 4-monophenyl or 4,5-dialkyl thiadiazoles under these conditions is not reported to yield the same oxazolium radical cation.

Electrochemistry Radical Ions Reaction Mechanisms Synthetic Chemistry

Optimal Research Applications for 4,5-Diphenyl-1,2,3-thiadiazole Based on Evidence of Differentiated CYP Interaction


CYP2B4/CYP2E1 Probe Development: Exploiting Isoform-Specific Reversible Inhibition

Researchers studying CYP2B4 and CYP2E1 metabolism should prioritize 4,5-diphenyl-1,2,3-thiadiazole (DPT) as a reversible, isoform-discriminating probe. DPT's unique binding spectrum—Type I with CYP2B4 and Type II with CYP2E1, while showing no interaction with CYP1A2 [1]—allows for the design of experiments to dissect the roles of these enzymes in xenobiotic metabolism without permanent enzyme inactivation. Unlike its analog PMT, which is a more potent but broader inhibitor, DPT offers a tool for selective, transient modulation, as evidenced by its 2.5-fold lower potency against CYP2E1/CYP1A2 [2].

Mechanistic Studies of P450-Mediated Heterocycle Oxidation: Using DPT as a Model Substrate

DPT is an ideal model substrate for investigating the mechanism of P450-catalyzed heteroatom extrusion. Its oxidation yields a single, well-defined product, diphenylacetylene, via complete loss of sulfur and nitrogen [1]. This contrasts with fused bicyclic thiadiazoles that yield complex product mixtures. Researchers studying P450 oxidative deheteroatomization will find DPT's predictable and clean conversion to diphenylacetylene advantageous for kinetic studies and metabolite identification [1].

Photochemical Studies of Thiirene/Thioketene Formation: A Model for Substituent Effects

For photochemists investigating the formation of reactive intermediates like thiirenes and thioketenes, DPT serves as a valuable model compound. Its direct comparison with the monophenyl analog (PT) in ultrafast spectroscopy studies [1] provides a framework for understanding how additional phenyl substitution influences the kinetics and quantum yields of these photochemical pathways. DPT's structure allows researchers to probe the electronic and steric effects of disubstitution on the 1,2,3-thiadiazole core.

Synthesis of Oxazolium Derivatives via Radical Cation Intermediates

The unique reactivity of DPT with chloride ions to generate a stable oxazolium radical cation [1] opens a synthetic route to novel heterocyclic compounds. Researchers in synthetic methodology can exploit this transformation to access 1-(4'-chlorophenyl)-4,5-diphenyloxazolium salts, which may serve as intermediates for further functionalization or as precursors to materials with interesting electronic properties.

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